molecular formula C9H8ClFO2 B13060972 2-(4-Chloro-2-fluorophenyl)propanoic acid

2-(4-Chloro-2-fluorophenyl)propanoic acid

Cat. No.: B13060972
M. Wt: 202.61 g/mol
InChI Key: WKVHDZMINAEEPU-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-chloro-2-fluoroaniline.

    Acylation: The aniline undergoes acylation with propanoic acid derivatives under acidic or basic conditions to form the corresponding amide.

    Hydrolysis: The amide is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-fluorobenzoic acid.

    Reduction: Formation of 2-(4-chloro-2-fluorophenyl)propanol.

    Substitution: Formation of various substituted phenylpropanoic acids.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-fluorophenyl)acetic acid
  • 2-(4-Chloro-2-fluorophenyl)butanoic acid
  • 2-(4-Chloro-2-fluorophenyl)pentanoic acid

Uniqueness

2-(4-Chloro-2-fluorophenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H8ClFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)

InChI Key

WKVHDZMINAEEPU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)C(=O)O

Origin of Product

United States

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